(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and controlled reaction environments can further improve the scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl system can lead to the formation of saturated ketones.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under mild conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and other chalcone derivatives
Biology: In biological research, (2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is studied for its potential anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing oxidative stress in biological systems.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate various biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its unique structural properties make it valuable in the development of new materials with specific functional attributes.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit key enzymes involved in inflammatory and oxidative stress pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
- (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(4-Methoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
- (2E)-1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Comparison: Compared to its analogs, (2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibits unique properties due to the presence of both dichloro and dimethoxy substituents. These substituents enhance its biological activity and chemical reactivity, making it more effective in certain applications. The dichloro groups increase its lipophilicity, which can improve its cellular uptake, while the dimethoxy groups can enhance its antioxidant properties.
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-6-3-11(17(10-13)22-2)5-8-16(20)12-4-7-14(18)15(19)9-12/h3-10H,1-2H3/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSZPSHGRCENCN-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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